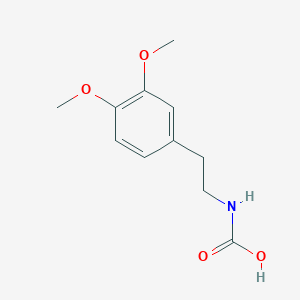

(3,4-Dimethoxyphenethyl)carbamic acid

Description

Properties

CAS No. |

501120-39-4 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethylcarbamic acid |

InChI |

InChI=1S/C11H15NO4/c1-15-9-4-3-8(7-10(9)16-2)5-6-12-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |

InChI Key |

OYAIUNVTEITARR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Stabilization of (3,4-Dimethoxyphenethyl)carbamic Acid Species

Executive Summary

The synthesis of (3,4-dimethoxyphenethyl)carbamic acid (Systematic name: N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid) presents a classic challenge in physical organic chemistry: the thermodynamic instability of free carbamic acids relative to their decomposition products (amine and carbon dioxide).[1]

While (3,4-dimethoxyphenethylamine) (homoveratrylamine) is a ubiquitous precursor in the synthesis of isoquinoline alkaloids (e.g., via Pictet-Spengler cyclization), its carboxylation into a carbamic acid species is often overlooked despite its utility as a transient protecting group or a synthon for isocyanates.[1]

This guide details the non-aqueous synthesis of the carbamic acid species.[2] Crucially, it distinguishes between the unstable free acid and its stabilized forms (ammonium/superbase salts), providing a self-validating protocol for researchers requiring this motif for drug development or metabolic studies.

Mechanistic Principles

The formation of (3,4-dimethoxyphenethyl)carbamic acid is a reversible exothermic reaction governed by the nucleophilicity of the primary amine and the electrophilicity of the central carbon in CO₂.

The Equilibrium Challenge

Under standard temperature and pressure (STP), the equilibrium heavily favors the starting materials (amine + CO₂) or the formation of a 2:1 ammonium carbamate salt. The free acid (

Pathway Logic:

-

Nucleophilic Attack: The lone pair of the homoveratrylamine nitrogen attacks the CO₂ carbon.

-

Zwitterion Formation: A transient zwitterionic species (

) is generated.[1] -

Proton Transfer: To stabilize the adduct, a proton must be removed. In the absence of an external base, a second equivalent of amine acts as the proton acceptor, forming an ammonium carbamate salt .

Pathway Visualization

Figure 1: Reaction pathway showing the bifurcation between the unstable free acid and stabilized salt forms.[1]

Experimental Protocols

To access the (3,4-dimethoxyphenethyl)carbamic acid moiety, we employ two distinct strategies: Self-Stabilization (Ammonium Salt) and Superbase Stabilization (DBU Salt).[1] The latter is preferred for subsequent derivatization (e.g., alkylation to esters) as it maintains 1:1 stoichiometry.

Protocol A: Synthesis of the DBU-Stabilized Carbamate

Best for: In-situ generation for further reaction (e.g., to isocyanates or esters).[1]

Reagents:

-

Homoveratrylamine (1.0 eq)[1]

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)[1]

-

Anhydrous DMSO or Acetonitrile (MeCN)[1]

-

Dry CO₂ gas (99.9%)[1]

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet tube. Flush with Argon to remove atmospheric moisture (water competes with amine for CO₂).[1]

-

Solvation: Dissolve Homoveratrylamine (10 mmol, 1.81 g) in 20 mL anhydrous MeCN.

-

Base Addition: Add DBU (10 mmol, 1.52 g) dropwise. Note: DBU acts as a non-nucleophilic proton scavenger, preventing the amine from consuming itself to form the ammonium salt.

-

Carboxylation: Bubble dry CO₂ through the solution at a rate of ~50 mL/min.

-

Validation (In-Situ): Aliquot 0.5 mL into an NMR tube containing a sealed capillary of

(external lock) to observe the carbamate signal without disrupting the equilibrium.

Protocol B: Trapping as Methyl (3,4-dimethoxyphenethyl)carbamate

Best for: Proof of synthesis and isolation of a stable derivative.[1]

Since the free acid cannot be isolated, converting it to an ester proves the intermediate existed.

-

Generation: Follow steps 1-4 in Protocol A.

-

Alkylation: Add Iodomethane (MeI) (1.1 eq) to the reaction mixture under positive CO₂ pressure.

-

Incubation: Stir at room temperature for 3 hours.

-

Workup: Vent CO₂. Dilute with Ethyl Acetate (50 mL).[1] Wash with water (3x) to remove DBU-HI salt.[1] Dry organic layer over

. -

Isolation: Evaporate solvent to yield the stable methyl carbamate ester.

Analytical Characterization

Trustworthy identification relies on distinguishing the carbamate species from the free amine precursors.

Spectroscopic Signatures (NMR & IR)

| Feature | Homoveratrylamine (Precursor) | (3,4-Dimethoxyphenethyl)carbamic Acid (Salt) | Mechanistic Note |

| Absent | 158 - 162 ppm | Diagnostic signal of the | |

| ~1.5 ppm (Broad singlet) | 5.0 - 6.5 ppm (Broad) | Downfield shift due to conjugation with carboxylate.[1] | |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹) | 1560 cm⁻¹ (vs) | Strong asymmetric stretching of the carboxylate ( |

| Solubility | Soluble in DCM, Et₂O | Insoluble in non-polar solvents | Salt formation drastically changes polarity. |

Experimental Workflow Diagram

Figure 2: Decision tree for isolating the carbamic acid salt vs. trapping as a stable ester.[1]

Scientific Commentary & Troubleshooting

Stability vs. Isolation

Researchers must understand that "isolating" pure (3,4-dimethoxyphenethyl)carbamic acid as a free protonated species (

Troubleshooting Low Yields:

-

Moisture Contamination: Water reacts with CO₂ to form carbonic acid/bicarbonate, which competes with the amine. Solution: Use freshly distilled amines and anhydrous solvents.

-

Reversibility: The reaction is an equilibrium. Removing the CO₂ source reverses the reaction. Solution: Perform all subsequent trapping steps under a CO₂ balloon.

References

-

Danopoulos, A. A., et al. (2020).[1] "The reaction of amines with carbon dioxide: A unified view." Chemical Science.

-

Heldebrant, D. J., et al. (2005).[1] "The Reaction of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with Carbon Dioxide." Journal of Organic Chemistry. [1]

-

Versteeg, G. F., & Van Swaaij, W. P. M. (1988).[1] "On the kinetics between CO2 and alkanolamines both in aqueous and non-aqueous solutions." Chemical Engineering Science. [1]

-

PubChem Compound Summary. (2023). "Homoveratrylamine." National Center for Biotechnology Information. Link

Sources

In-Depth Technical Guide: (3,4-Dimethoxyphenethyl)carbamic Acid (CAS 501120-39-4)

Executive Summary

In the realm of advanced organic synthesis and drug development, certain molecules exist not as stable, shelf-ready reagents, but as critical transient intermediates. (3,4-Dimethoxyphenethyl)carbamic acid (CAS: 501120-39-4) is a prime example. Derived from the neuroactive precursor 3,4-dimethoxyphenethylamine (homoveratrylamine), this carbamic acid is a pivotal intermediate in the synthesis of isoquinoline alkaloids, bioreversible prodrugs, and complex active pharmaceutical ingredients (APIs)[1].

As an application scientist, I must emphasize a fundamental chemical reality: free carbamic acids are thermodynamically unstable. Attempting to isolate CAS 501120-39-4 under standard atmospheric conditions will result in rapid decarboxylation. Therefore, this whitepaper focuses on the physicochemical properties of the compound, the causality behind its instability, and the field-proven methodologies required to generate, stabilize, and utilize this transient species in synthetic workflows.

Physicochemical Profiling & Structural Analysis

While the free acid is transient, computational and analytical profiling provides the baseline metrics necessary for predicting its behavior in solution before decarboxylation or trapping occurs[2]. The quantitative data is summarized below.

| Property | Value |

| Chemical Name | (3,4-Dimethoxyphenethyl)carbamic acid |

| CAS Number | 501120-39-4 |

| Molecular Formula | C11H15NO4 |

| Molecular Weight | 225.244 g/mol |

| Predicted LogP | 1.1 |

| Hydrogen Bond Donors | 2 (NH, OH) |

| Hydrogen Bond Acceptors | 4 (O atoms) |

| Parent Amine Precursor | 3,4-Dimethoxyphenethylamine (CAS 120-20-7) |

Data synthesized from chemical databases and predictive modeling[2][3].

Mechanistic Insights: The Transient Carbamic Acid State

The Causality of Instability

The formation of (3,4-dimethoxyphenethyl)carbamic acid occurs via the nucleophilic attack of the primary amine of homoveratrylamine on the electrophilic carbon of carbon dioxide (

To utilize this intermediate, the equilibrium must be shifted. This is achieved by introducing a strong, non-nucleophilic base (such as DBU or DIPEA), which deprotonates the carbamic acid to form a stable carbamate salt. Once in the salt form, the nucleophilic oxygen can be trapped by an electrophile (e.g., an alkyl halide) to form a stable carbamate ester, a motif frequently utilized in prodrug design[4].

Caption: Reaction dynamics of (3,4-Dimethoxyphenethyl)carbamic acid formation and trapping.

Synthetic Utility in Alkaloid Drug Development

Homoveratrylamine is a classic starting material for the synthesis of 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines via the Bischler-Napieralski or Pictet-Spengler cyclization reactions[1].

During complex multi-component reactions, protecting the primary amine is critical to prevent unwanted side reactions. Generating the carbamic acid in situ and trapping it as a carbamate ester (such as a Boc or Cbz group) allows researchers to direct the electrophilic aromatic substitution required to close the isoquinoline ring. Furthermore, specialized carbamate derivatives of homoveratrylamine have been extensively investigated as nonchiral bioreversible prodrug moieties, demonstrating the versatility of this functional group in medicinal chemistry[4].

Experimental Protocol: In Situ Generation and Trapping

The following protocol details a self-validating system for generating the carbamic acid intermediate and trapping it to form a stable carbamate ester.

Rationale for Experimental Choices:

-

Solvent (Anhydrous THF): Water must be strictly excluded, as it will compete with the amine for

and hydrolyze the resulting electrophiles. -

Temperature (0 °C): Low temperatures suppress the entropic driving force of decarboxylation, stabilizing the intermediate.

-

Base (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene is a strong, sterically hindered base that effectively deprotonates the carbamic acid without acting as a competing nucleophile.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 3,4-dimethoxyphenethylamine (10.0 mmol) and dissolve in 30 mL of anhydrous THF.

-

Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

-

Base Addition: Inject DBU (12.0 mmol, 1.2 eq) dropwise via syringe.

-

Insertion: Bubble dry

-

Self-Validation Check: The formation of the DBU-carbamate salt will often manifest as a noticeable increase in solution viscosity or slight cloudiness.

-

-

Electrophilic Trapping: While maintaining

bubbling and 0 °C, add the desired alkylating agent (e.g., methyl iodide, 15.0 mmol, 1.5 eq) dropwise. -

Reaction Quenching: After stirring for 2 hours at room temperature, quench the reaction by adding 20 mL of saturated aqueous

. -

Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the resulting stable carbamate ester via flash column chromatography.

Caption: Step-by-step workflow for the generation and stabilization of the carbamic acid intermediate.

Analytical Characterization

Because the free acid (CAS 501120-39-4) cannot be isolated, analytical validation is performed on the trapped carbamate ester product. Successful trapping is confirmed by the following spectral markers:

-

FT-IR Spectroscopy: The disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong, sharp carbamate carbonyl (C=O) stretch at approximately 1700–1720 cm⁻¹.

-

¹H NMR (CDCl₃, 400 MHz): The presence of the 3,4-dimethoxy protons as sharp singlets near δ 3.85 ppm, accompanied by a broad singlet corresponding to the secondary carbamate N-H proton (δ 4.5–5.0 ppm), confirming the successful functionalization of the amine.

References

-

Title: (3,4-dimethoxy-phenethyl)-carbamic acid | 501120-39-4 Source: Molaid URL: [Link]

-

Title: 3,4-Dimethoxyphenethylamine Source: ChemBK URL: [Link]

-

Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: Pharmaceuticals (MDPI) URL: [Link]

-

Title: Investigation of (Oxodioxolenyl)methyl Carbamates as Nonchiral Bioreversible Prodrug Moieties for Chiral Amines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

A Comprehensive Spectroscopic Guide to (3,4-Dimethoxyphenethyl)carbamic Acid: An In-depth Technical Analysis

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic characterization of (3,4-Dimethoxyphenethyl)carbamic acid. In the absence of publicly available experimental spectra for this specific molecule, this guide utilizes high-fidelity predicted data from advanced computational models, corroborated by experimental data from structurally analogous compounds. We present an in-depth analysis of its predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causal relationships behind spectral features are explained, providing researchers with a robust framework for the identification and characterization of this and related compounds. This guide is intended to serve as a valuable resource for scientists engaged in pharmaceutical research, synthetic chemistry, and materials science.

Introduction: The Significance of (3,4-Dimethoxyphenethyl)carbamic Acid

(3,4-Dimethoxyphenethyl)carbamic acid belongs to the carbamic acid class of compounds, which are structurally related to amino acids and are important intermediates in various biological and chemical processes. The 3,4-dimethoxyphenethylamine moiety is a key pharmacophore found in a number of alkaloids and synthetic drugs, exhibiting a range of biological activities. The carbamic acid functional group, while often unstable, plays a crucial role in CO2 transport in biological systems and serves as a versatile synthon in organic chemistry.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds in research and development. This guide provides a foundational spectroscopic dataset and interpretation for (3,4-Dimethoxyphenethyl)carbamic acid, enabling its confident identification and use in further scientific endeavors.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for (3,4-Dimethoxyphenethyl)carbamic acid will be used throughout this guide.

Caption: Molecular structure and atom numbering for (3,4-Dimethoxyphenethyl)carbamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Due to the absence of experimental NMR data for (3,4-Dimethoxyphenethyl)carbamic acid, the following spectra have been predicted using advanced computational algorithms.[1][2][3][4][5][6] These predictions are interpreted with a high degree of confidence, supported by experimental data from the closely related analog, Methyl (3,4-dimethoxyphenethyl)carbamate.[7]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of (3,4-Dimethoxyphenethyl)carbamic acid is expected to show distinct signals corresponding to the aromatic, ethyl, and methoxy protons, as well as the labile protons on the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for (3,4-Dimethoxyphenethyl)carbamic acid

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~6.85 | d | 1H |

| H-5 | ~6.75 | dd | 1H |

| H-6 | ~6.80 | d | 1H |

| H-7 | ~2.75 | t | 2H |

| H-8 | ~3.40 | t | 2H |

| OCH₃ (C10, C11) | ~3.85 | s | 6H |

| NH | Variable (broad) | s | 1H |

| OH | Variable (broad) | s | 1H |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The signals for NH and OH protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Interpretation:

-

Aromatic Protons (H-2, H-5, H-6): The three protons on the aromatic ring are expected to resonate in the region of δ 6.75-6.85 ppm. The electron-donating effect of the two methoxy groups shields these protons, causing them to appear at a relatively upfield position for aromatic protons.[8] The splitting pattern will be complex due to ortho and meta coupling, with H-2 and H-6 likely appearing as doublets and H-5 as a doublet of doublets.

-

Ethyl Protons (H-7, H-8): The two methylene groups of the phenethyl moiety will appear as two triplets. The H-7 protons, being adjacent to the aromatic ring, are expected around δ 2.75 ppm. The H-8 protons, adjacent to the nitrogen atom of the carbamic acid group, will be deshielded and are predicted to be further downfield at approximately δ 3.40 ppm.

-

Methoxy Protons (OCH₃): The six protons of the two equivalent methoxy groups are expected to give a sharp singlet at around δ 3.85 ppm.

-

Labile Protons (NH, OH): The protons on the nitrogen and the carboxylic acid oxygen are labile and will likely appear as broad singlets. Their chemical shifts are highly variable and they may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3,4-Dimethoxyphenethyl)carbamic acid

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~131 |

| C-2 | ~112 |

| C-3 | ~149 |

| C-4 | ~148 |

| C-5 | ~111 |

| C-6 | ~120 |

| C-7 | ~36 |

| C-8 | ~42 |

| C-9 (C=O) | ~158 |

| OCH₃ (C10, C11) | ~56 |

Note: These are predicted values and are subject to variation based on experimental conditions.

Interpretation:

-

Aromatic Carbons (C-1 to C-6): The six aromatic carbons are expected to resonate between δ 111 and 149 ppm. The carbons bearing the methoxy groups (C-3 and C-4) will be the most downfield due to the deshielding effect of the oxygen atoms. The other aromatic carbons will appear at varying shifts based on their substitution pattern.[9][10][11][12]

-

Ethyl Carbons (C-7, C-8): The two aliphatic carbons of the ethyl chain are predicted to be at approximately δ 36 ppm (C-7) and δ 42 ppm (C-8). C-8 is expected to be slightly more downfield due to its proximity to the electronegative nitrogen atom.

-

Carbamic Acid Carbonyl (C-9): The carbonyl carbon of the carbamic acid group is predicted to be in the range of δ 158 ppm. This is a characteristic chemical shift for carbamate and carboxylic acid carbonyl carbons.[13][14]

-

Methoxy Carbons (OCH₃): The two equivalent methoxy carbons will give a single signal at around δ 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of (3,4-Dimethoxyphenethyl)carbamic acid will be dominated by absorptions corresponding to the O-H, N-H, C=O, C-O, and aromatic C-H and C=C bonds. The interpretation is supported by general principles of IR spectroscopy and data from related carbamic acid compounds.[15][16][17][18]

Table 3: Predicted Characteristic IR Absorption Frequencies for (3,4-Dimethoxyphenethyl)carbamic acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |

| N-H stretch (carbamate) | ~3300 | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (carbonyl) | ~1700 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

| C-O stretch (ether and acid) | 1300 - 1000 | Strong |

Interpretation:

-

O-H and N-H Stretching: A very broad and strong absorption is expected in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Overlapping with this, a medium intensity N-H stretching band from the carbamate group is predicted around 3300 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as medium intensity bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups will be observed just below 3000 cm⁻¹.

-

Carbonyl (C=O) Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is predicted for the carbonyl group of the carbamic acid. The exact position can be influenced by hydrogen bonding.[19]

-

Aromatic C=C Stretching: Medium intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-N and C-O Stretching: The fingerprint region (below 1500 cm⁻¹) will contain several strong bands corresponding to C-N and C-O stretching vibrations. The C-O stretches from the ether and carboxylic acid functionalities are expected to be particularly prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structure elucidation. The predicted mass spectrum of (3,4-Dimethoxyphenethyl)carbamic acid would be obtained under electron ionization (EI) conditions.

Predicted Molecular Ion:

-

Molecular Formula: C₁₁H₁₅NO₄

-

Exact Mass: 225.1001 g/mol

-

Molecular Weight: 225.24 g/mol

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 225.

Proposed Fragmentation Pathway:

The fragmentation of (3,4-Dimethoxyphenethyl)carbamic acid is likely to proceed through several key pathways, primarily involving the cleavage of bonds alpha to the aromatic ring and the nitrogen atom, as well as the loss of small neutral molecules from the carbamic acid moiety.[20][21][22][23]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. researchgate.net [researchgate.net]

- 3. NMR Predictor - Documentation [docs.chemaxon.com]

- 4. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 5. Visualizer loader [nmrdb.org]

- 6. Predict 13C carbon NMR spectra [nmrdb.org]

- 7. chemscene.com [chemscene.com]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Methyl carbamate(598-55-0) 13C NMR [m.chemicalbook.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 17. Carbamic acid: molecular structure and IR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scienceready.com.au [scienceready.com.au]

- 23. chem.libretexts.org [chem.libretexts.org]

The Synthetic Chemist's Guide to N-Substituted Carbamates: A Review of Core Methodologies

N-substituted carbamates are a cornerstone of modern organic chemistry, finding critical applications as key structural motifs in pharmaceuticals, agrochemicals, and as versatile protecting groups in peptide synthesis.[1][2] Their synthesis has been a subject of intense research, leading to the development of a diverse array of synthetic strategies. This technical guide provides an in-depth review of the core methodologies for the synthesis of N-substituted carbamates, offering insights into the mechanistic underpinnings and practical considerations for researchers, scientists, and drug development professionals.

Classical Rearrangement Reactions: The Isocyanate Gateway

A significant portion of carbamate synthesis relies on the in-situ generation of isocyanate intermediates, which are then trapped by alcohols. Three classical name reactions—the Curtius, Hofmann, and Lossen rearrangements—provide reliable pathways to these pivotal intermediates.

The Curtius Rearrangement

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[3][4] This reaction is prized for its mild conditions and the ability to proceed with retention of configuration at the migrating group.[3] The isocyanate intermediate is highly reactive and readily trapped by nucleophiles like alcohols to furnish the desired carbamate.[3][4]

The overall transformation effectively converts a carboxylic acid into a protected amine derivative.[3] The acyl azide precursor is typically prepared from the corresponding acyl chloride or by activating a carboxylic acid in the presence of an azide source, such as sodium azide or diphenylphosphoryl azide (DPPA).[3][5]

Mechanism of the Curtius Rearrangement:

The reaction is believed to proceed through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate.[4] The migration of the R group from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of nitrogen gas.[4]

Caption: The Curtius rearrangement proceeds via an isocyanate intermediate.

Experimental Protocol: One-Pot Curtius Rearrangement for Boc-Protected Amines [5]

-

To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene), add di-tert-butyl dicarbonate (1.1 mmol) and sodium azide (1.5 mmol).

-

The reaction mixture is stirred at room temperature until the formation of the acyl azide is complete (monitored by TLC or IR).

-

Add tetrabutylammonium bromide (0.1 mmol) and zinc(II) triflate (0.1 mmol).

-

Heat the reaction mixture to 40°C to induce the Curtius rearrangement.

-

The in-situ generated isocyanate is trapped by tert-butanol (present from the decomposition of di-tert-butyl dicarbonate) to yield the Boc-protected amine.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to afford the desired carbamate.

The Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[6] When the reaction is performed in the presence of an alcohol, the intermediate isocyanate is trapped to form a carbamate.[7] This method is particularly useful for synthesizing carbamates from readily available amides. The reaction typically employs bromine and a strong base, such as sodium hydroxide.[7]

Mechanism of the Hofmann Rearrangement:

The reaction begins with the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates a bromoamide anion, which rearranges with the migration of the R group and loss of the bromide ion to form the isocyanate.[6]

Caption: The Hofmann rearrangement pathway to N-substituted carbamates.

Recent advancements have explored electrochemical methods for the Hofmann rearrangement, offering a greener alternative by generating the necessary halogen species and base in situ from sodium bromide in methanol.[8][9] This approach has been successfully scaled up to the hectogram level.[8][9]

The Lossen Rearrangement

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives to an isocyanate.[10][11] Similar to the Curtius and Hofmann rearrangements, the resulting isocyanate can be trapped with an alcohol to yield a carbamate.[10] The reaction is typically initiated by activating the hydroxamic acid, for example, by O-acylation, followed by treatment with a base.[11]

Mechanism of the Lossen Rearrangement:

Deprotonation of the activated hydroxamic acid at the nitrogen atom triggers a concerted rearrangement where the R group migrates to the nitrogen with the simultaneous expulsion of a carboxylate leaving group, forming the isocyanate.[11]

Caption: The Lossen rearrangement for the synthesis of carbamates.

Catalytic versions of the Lossen rearrangement have been developed to improve efficiency and mildness. For instance, N-methylimidazole (NMI) has been shown to catalyze the conversion of hydroxamic acids to carbamates in a one-pot process.[10] Dimethyl carbonate (DMC) has also been employed as a green activation reagent in the presence of catalytic amounts of tertiary amines.[12][13]

Modern Isocyanate-Free Methodologies

Concerns over the toxicity of isocyanates and phosgene have driven the development of more sustainable and safer synthetic routes to carbamates.

Synthesis from Carbon Dioxide

The utilization of carbon dioxide (CO₂) as a C1 building block is a highly attractive and environmentally benign approach to carbamate synthesis.[2][14][15] These methods typically involve the reaction of an amine with CO₂ to form a carbamic acid intermediate, which is then reacted with an alcohol or an alkyl halide.[2][16]

A common strategy involves a three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][5][17]

Experimental Protocol: DBU-Catalyzed Synthesis of Carbamates from Amines, CO₂, and Alkyl Halides [2]

-

A solution of the amine (1.0 mmol) and DBU (1.2 mmol) in a suitable solvent (e.g., acetonitrile) is prepared in a pressure vessel.

-

The vessel is charged with CO₂ to the desired pressure (e.g., 1 atm).

-

The alkyl halide (1.1 mmol) is added, and the reaction mixture is stirred at a specified temperature (e.g., 70°C) for a set time (e.g., 50 minutes).

-

After cooling to room temperature and releasing the pressure, the reaction mixture is worked up by washing with water and extracting with an organic solvent.

-

The organic layer is dried and concentrated to yield the carbamate product.

The direct catalytic synthesis of carbamates from CO₂, amines, and alcohols has also been achieved using catalysts such as CeO₂ in combination with a dehydrating agent like 2-cyanopyridine to drive the equilibrium towards the product.[18]

Synthesis from Cyclic Carbonates

The reaction of cyclic organic carbonates with amines provides a sustainable and atom-economical route to hydroxy-functionalized carbamates. The aminolysis of cyclic carbonates with aliphatic amines is a well-established method. However, the corresponding reaction with less nucleophilic aromatic amines to form N-aryl carbamates has been more challenging.[19]

Recent work has shown that organocatalysts, such as triazabicyclodecene (TBD), can effectively catalyze the chemo- and site-selective formation of N-aryl carbamates from cyclic carbonates and aromatic amines under mild, solvent-free conditions.[19]

Table 1: TBD-Catalyzed Synthesis of N-Aryl Carbamates from Propylene Carbonate and Various Anilines [19]

| Entry | Aniline Derivative | Yield (%) |

| 1 | Aniline | 78 |

| 2 | 4-Fluoroaniline | 75 |

| 3 | 4-Iodoaniline | 65 |

| 4 | 4-Cyanoaniline | 55 |

| 5 | 4-Phenylaniline | 82 |

| 6 | 2-Methylaniline | 70 |

Oxidative Carbonylation

Oxidative carbonylation is a powerful transition metal-catalyzed reaction that incorporates carbon monoxide (CO) into organic substrates under oxidative conditions.[20] This method allows for the direct synthesis of carbamates from amines, alcohols, and CO, offering high atom economy.[20]

Mechanism of Palladium-Catalyzed Oxidative Carbonylation:

Sources

- 1. ionike.com [ionike.com]

- 2. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. EP2615082A2 - Production of carbamates by means of base-catalyzed Lossen rearrangement - Google Patents [patents.google.com]

- 14. scilit.com [scilit.com]

- 15. Green synthesis of carbamates from CO2, amines and alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. grokipedia.com [grokipedia.com]

- 21. researchgate.net [researchgate.net]

Physical and chemical properties of substituted carbamic acid esters.

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Carbamic Acid Esters

Introduction

Substituted carbamic acid esters, commonly known as carbamates or urethanes, are a pivotal class of organic compounds characterized by the presence of a carbonyl group flanked by an oxygen and a nitrogen atom (R₂N-C(=O)-OR'). This unique structural arrangement, which can be viewed as a hybrid of an amide and an ester, imparts a rich and versatile set of physicochemical and reactive properties.[1][2] Carbamates are integral to numerous scientific and industrial fields, serving as key intermediates in organic synthesis, the backbone of polyurethane polymers, and the active components in many agrochemicals.[3] In the realm of medicine, the carbamate moiety is a crucial structural motif in a wide array of therapeutic agents and is extensively utilized in prodrug design to enhance stability and modulate pharmacokinetic profiles.[1][2][3]

This technical guide provides a comprehensive exploration of the physical and chemical properties of substituted carbamic acid esters, offering insights into their structural nuances, reactivity, and practical applications for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical Properties

Section 1.1: Structural Features and Stereochemistry

The carbamate functional group possesses a planar structure due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[1] This resonance imparts a partial double bond character to the C-N bond, restricting free rotation and leading to the potential for syn and anti conformational isomers (also referred to as E/Z or cis/trans isomers).[1][2]

The energy barrier to rotation around the C-N bond is relatively low, and the energy difference between the syn and anti conformers is typically small (around 1-1.5 kcal/mol), often resulting in a mixture of both isomers in solution.[1][2][3] The equilibrium between these conformers can be influenced by steric and electronic effects of the substituents on both the nitrogen and oxygen atoms, as well as by the solvent, concentration, and pH.[1] In cyclic carbamates, such as five-, six-, and seven-membered rings, the anti conformation is generally favored.[1]

Caption: Rotational isomers of a substituted carbamic acid ester.

Section 1.2: Spectroscopic Characteristics

The spectroscopic signatures of carbamates are well-defined and crucial for their identification and characterization.

-

Infrared (IR) Spectroscopy: Carbamates exhibit a strong carbonyl (C=O) stretching absorption band typically in the range of 1700-1730 cm⁻¹.[4] The exact position is influenced by the substituents and hydrogen bonding. The N-H stretching vibration of N-unsubstituted and N-monosubstituted carbamates appears as a sharp band around 3300-3500 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the nitrogen (N-H) of primary and secondary carbamates typically appears as a broad singlet. The chemical shift is variable and depends on the solvent and concentration. Protons on the carbons adjacent to the oxygen and nitrogen atoms show characteristic downfield shifts.

-

¹³C NMR: The carbonyl carbon is readily identifiable by its resonance in the downfield region of the spectrum, typically between 150 and 170 ppm.

-

| Spectroscopic Data for a Generic Ethyl Carbamate | |

| Technique | Characteristic Signal |

| IR Spectroscopy | C=O stretch: ~1700-1730 cm⁻¹ |

| N-H stretch: ~3300-3500 cm⁻¹ | |

| ¹H NMR Spectroscopy | N-H proton: Broad singlet |

| ¹³C NMR Spectroscopy | Carbonyl carbon: 150-170 ppm |

Section 1.3: Hydrogen Bonding Capabilities

The presence of both a hydrogen bond donor (the N-H group in primary and secondary carbamates) and a hydrogen bond acceptor (the carbonyl oxygen) allows carbamates to participate in both intermolecular and intramolecular hydrogen bonding.[3][5][6] These interactions significantly influence the physical properties of carbamates, such as their melting points, boiling points, and solubility. Strong hydrogen bonding can lead to the formation of dimers or larger aggregates in the solid state and in solution.[4]

Caption: Intermolecular hydrogen bonding between two carbamate molecules.

Section 1.4: Solubility and Lipophilicity

The solubility of carbamic acid esters is highly dependent on the nature of the substituents (R, R', and R''). Unsubstituted or small alkyl-substituted carbamates, such as ethyl carbamate, are soluble in water and polar organic solvents.[7] As the size of the alkyl or aryl substituents increases, the lipophilicity of the molecule increases, and its aqueous solubility decreases.

The octanol-water partition coefficient (logP) is a critical parameter in drug design, and the carbamate functionality allows for the fine-tuning of a molecule's lipophilicity. By varying the substituents, the logP can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

| Substituent Effect on Physicochemical Properties | |

| Change in Substituent | Effect on Solubility/Lipophilicity |

| Increasing alkyl chain length | Decreased aqueous solubility, Increased lipophilicity (higher logP) |

| Introduction of polar groups (e.g., -OH, -NH₂) | Increased aqueous solubility, Decreased lipophilicity (lower logP) |

| Introduction of aromatic rings | Decreased aqueous solubility, Increased lipophilicity (higher logP) |

Section 1.5: Thermal Stability and Decomposition

The thermal stability of carbamates varies significantly with their structure.[8] Generally, they are more stable than the parent carbamic acid, which readily decomposes into ammonia and carbon dioxide at temperatures above -23°C.[9] The decomposition of carbamate esters can proceed through several pathways, including:

-

Elimination to form an isocyanate and an alcohol: This is a common pathway for N-monosubstituted carbamates upon heating.[10][11]

-

Elimination to form an amine, carbon dioxide, and an alkene: This pathway is favored for carbamates derived from secondary and tertiary alcohols.[8]

The decomposition temperature is influenced by the nature of the substituents. Carbamates of tertiary alcohols, for instance, tend to decompose at lower temperatures than those of primary or secondary alcohols.[8]

Part 2: Chemical Reactivity and Applications

Section 2.1: Hydrolysis

The hydrolysis of the carbamate ester linkage is a fundamentally important reaction, particularly in the context of prodrug activation and the environmental degradation of carbamate-based pesticides.[12] The stability of carbamates to hydrolysis is pH-dependent.

-

Alkaline Hydrolysis: Carbamates are highly susceptible to base-catalyzed hydrolysis.[12][13] The mechanism can proceed through a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon (BAC2 mechanism) or, for N-unsubstituted and N-monosubstituted carbamates, via an elimination-addition pathway involving an isocyanate intermediate (E1cB mechanism).[14] The rate of alkaline hydrolysis increases significantly at pH values above 7.[12]

-

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis of carbamates is generally slower than alkaline hydrolysis.[13] The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

-

Enzymatic Hydrolysis: In biological systems, the hydrolysis of carbamates is often mediated by esterase enzymes, which is a key principle in the design of carbamate prodrugs that release an active alcohol or phenol parent drug upon bioconversion.[1][2]

Caption: Simplified mechanism of base-catalyzed carbamate hydrolysis.

Section 2.2: N-Substitution and N-Dealkylation

The nitrogen atom of the carbamate can undergo various reactions. N-alkylation can be achieved under appropriate conditions, though the nucleophilicity of the nitrogen is reduced by the adjacent carbonyl group. N-dealkylation is a metabolically important reaction, often mediated by cytochrome P450 enzymes in vivo.

Section 2.3: Carbamates as Protecting Groups

In organic synthesis, particularly in peptide synthesis, the carbamate functionality is widely used as a protecting group for amines.[15][16][17] The electron-withdrawing nature of the carbamate group reduces the nucleophilicity and basicity of the amine nitrogen, preventing it from participating in unwanted side reactions.[16][18]

Common carbamate protecting groups include:

-

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (Boc₂O), it is stable to bases and nucleophiles but readily cleaved under acidic conditions (e.g., trifluoroacetic acid).[17]

-

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[17][19]

-

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine.[17]

The differential stability of these protecting groups allows for their orthogonal use in complex multi-step syntheses.[15]

Caption: Workflow for the protection and deprotection of an amine using the Boc group.

Section 2.4: Carbamates in Drug Design

The carbamate moiety is a privileged scaffold in medicinal chemistry.[1][3] Its ability to act as a bioisostere for the amide bond, coupled with its enhanced metabolic stability, makes it a valuable component in the design of peptidomimetics.[1] Furthermore, the hydrogen bonding capabilities of the carbamate group can facilitate crucial interactions with biological targets.[3]

Carbamates are also extensively used in prodrug design to improve the physicochemical properties of parent drugs, such as increasing their solubility, stability, and bioavailability.[2][20] For instance, a hydroxyl or an amino group on a drug molecule can be temporarily masked as a carbamate, which is then cleaved in vivo by esterases to release the active drug.[2][20]

Part 3: Experimental Protocols

Section 3.1: General Synthesis of a Substituted Carbamic Acid Ester

This protocol describes a common method for the synthesis of N-substituted carbamic acid esters from an amine, an alcohol, and a source of carbon dioxide.[21][22]

Materials:

-

Amine (R-NH₂)

-

Alcohol (R'-OH)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Carbon dioxide (CO₂)

-

Anhydrous solvent (e.g., DMSO)

-

Reaction vessel equipped with a stirrer and a gas inlet

Procedure:

-

To a solution of the amine and DBU in the anhydrous solvent, bubble CO₂ gas for a specified period to form the DBU-carbamate salt.

-

Add the alcohol to the reaction mixture.

-

Heat the reaction mixture to the desired temperature and stir for the required reaction time.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and purification by column chromatography.

Section 3.2: Determination of Lipophilicity (logP) via Shake-Flask Method

Materials:

-

Carbamate compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a stock solution of the carbamate compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

-

Shake the separatory funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of the carbamate in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Conclusion

Substituted carbamic acid esters are a class of compounds with a remarkable diversity of physical and chemical properties. Their structural features, including planarity, conformational isomerism, and hydrogen bonding capabilities, dictate their behavior in various environments. The reactivity of the carbamate linkage, particularly its susceptibility to hydrolysis, is a key determinant of its utility in applications ranging from prodrug design to the synthesis of protecting groups. A thorough understanding of these properties is essential for harnessing the full potential of carbamates in drug discovery, organic synthesis, and materials science.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Grokipedia. (n.d.). Carbamic acid. [Link]

-

Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. [Link]

-

Hegarty, A. F., & Frost, L. N. (1973). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719–1728. [Link]

-

Honda, T., et al. (2022). One-Pot Synthesis of N-Substituted Carbamic Acid Esters from Low Concentrations of CO2. ACS Sustainable Chemistry & Engineering, 10(16), 5226–5233. [Link]

-

Honda, T., et al. (2022). One-Pot Synthesis of N‑Substituted Carbamic Acid Esters from Low Concentrations of CO2. ACS Publications. [Link]

-

Christenson, I. (1964). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Acta Chemica Scandinavica, 18, 904-922. [Link]

-

RSC Publishing. (2013). Hydrolysis of a carbamate triggered by coordination of metal ions. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273-285. [Link]

-

Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]

-

Sureshan, K. M., & Shashidhar, M. S. (2005). Role of hydrogen bonds in controlling the morphology of self-assembling carbamate systems. The Journal of Physical Chemistry B, 109(4), 1378-1383. [Link]

-

Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

ResearchGate. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. [Link]

-

ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters. [Link]

-

PubMed. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. [Link]

-

PubMed. (2006). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[1][12]oxazinane-3-carboxylic acid ethyl esters. [Link]

-

R Discovery. (2025). SpectroscopicIdentification of Carbamate Formationand Synergistic Binding in Amide–CO2® Complexes. [Link]

-

ACS Publications. (2022). One-Pot Synthesis of N-Substituted Carbamic Acid Esters from Low Concentrations of CO2. ACS Sustainable Chemistry & Engineering. [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. [Link]

-

NIH. (2018). Recent Advances in the Chemistry of Metal Carbamates. PMC. [Link]

-

ResearchGate. (2026). Roles of the carbamate moiety in drugs and prodrugs Drug The role of... [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

ConnectSci. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. [Link]

-

ResearchGate. (n.d.). Synthesis of new carbamic acid ethyl esters. [Link]

-

EPA. (2025). Carbamic acid, butyl ester Properties. [Link]

-

RSC Publishing. (1998). Using hydrogen bonding to control carbamate C-N rotamer equilibria. [Link]

-

Wikipedia. (n.d.). Carbamic acid. [Link]

-

ACS Publications. (1998). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

-

Research and Reviews. (2015). Organic Carbamates: An Unique Linkage in Anticancer Drug Design. [Link]

-

AKJournals. (n.d.). Thermal properties of cellulose carbamate. [Link]

-

ResearchGate. (n.d.). pK a values calculated for the carbamic acid derivatives of the capture amines investigated. [Link]

-

PubMed. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. [Link]

-

MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]

-

RSC Publishing. (2021). Carboxamide and carbamate substituted π-conjugated polymers: the effect of hydrogen bonding on photovoltaic properties. [Link]

-

Cheméo. (n.d.). Chemical Properties of Carbamic acid, methyl ester (CAS 598-55-0). [Link]

-

ACS Publications. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. [Link]

-

Research Solutions Pages. (n.d.). Conformations of the Esters. IV. The Conformations of Carbamates. [Link]

-

NIH. (n.d.). Carbamic Acid. PubChem. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Role of hydrogen bonds in controlling the morphology of self-assembling carbamate systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxamide and carbamate substituted π-conjugated polymers: the effect of hydrogen bonding on photovoltaic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Carbamic acid ethyl ester(51-79-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Carbamic acid - Wikipedia [en.wikipedia.org]

- 10. connectsci.au [connectsci.au]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cecas.clemson.edu [cecas.clemson.edu]

- 14. semanticscholar.org [semanticscholar.org]

- 15. media.neliti.com [media.neliti.com]

- 16. Protective Groups [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. total-synthesis.com [total-synthesis.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. figshare.com [figshare.com]

The Strategic Role of the Carbamate Moiety in Medicinal Chemistry: From Target Inhibition to Prodrug Design

Executive Summary The carbamate functional group (-O-CO-NH-) has evolved from a simple protecting group in organic synthesis to a critical pharmacophore in modern drug discovery. Structurally acting as an "amide-ester hybrid," carbamates offer unique physicochemical properties, including enhanced proteolytic stability, tunable membrane permeability, and dual hydrogen-bonding capabilities. This technical whitepaper explores the mechanistic roles of carbamates in target inhibition and prodrug engineering, supported by validated synthetic methodologies.

Structural and Physicochemical Profiling

The utility of the carbamate moiety stems from its resonance stabilization. The delocalization of nonbonded electrons on the nitrogen atom into the carboxyl moiety imposes a high degree of conformational restriction [1][1]. This resonance makes carbamates significantly more stable against hydrolytic cleavage than typical esters, yet more susceptible to enzymatic processing than amides. Furthermore, the carbamate backbone can participate in bidirectional hydrogen bonding—acting as both a hydrogen bond donor (via the NH group) and an acceptor (via the carbonyl and ether oxygens)—facilitating robust interactions with biological targets [2][2].

Pharmacological Mechanisms of Action

2.1 Pseudoirreversible Covalent Inhibition

One of the most clinically significant applications of carbamates is in the inhibition of cholinesterases (e.g., acetylcholinesterase, AChE), utilized in the treatment of Alzheimer's disease (e.g., rivastigmine) and myasthenia gravis (e.g., pyridostigmine). The mechanism is termed "pseudoirreversible" [3][3].

Upon binding to the active site, the nucleophilic serine oxygen of the enzyme's catalytic triad attacks the carbamate carbonyl. This expels the leaving group (typically a phenol or alcohol) and forms a covalently carbamylated serine residue. Unlike phosphorylated enzymes (which are truly irreversible), the carbamylated enzyme undergoes slow, spontaneous hydrolysis (decarbamylation) over hours, eventually regenerating the active enzyme [4][4].

Mechanism of pseudoirreversible cholinesterase inhibition by carbamates.

2.2 Peptidomimetics and Novel Warheads

Carbamates are widely utilized as peptide bond surrogates. In HIV protease inhibitors like darunavir and ritonavir, the carbamate functionality replaces a scissile peptide bond, conferring total resistance to proteolytic cleavage while maintaining essential backbone hydrogen-bonding interactions with the protease active site [1][1]. Recently, carbamates have also been explored as novel zinc-binding warheads for Histone Deacetylase (HDAC) inhibition, providing an alternative to metabolically labile hydroxamic acids [5][5].

Carbamates in Prodrug Engineering

When a parent drug suffers from poor oral bioavailability, rapid first-pass metabolism, or toxicity, carbamate derivatization offers a strategic solution. By masking polar hydroxyl or amine groups, carbamates increase lipophilicity and membrane permeability.

-

Systemic Hydrolytic Stability: Carbamates of N,N-disubstituted alcohols/phenols are highly stable against premature systemic hydrolysis, allowing them to circulate intact until they reach the target tissue [2][2].

-

Pharmacokinetic Enhancement: For example, carbamate prodrugs of isoniazid (INH) have been shown to restrict in vivo metabolism of the reactive -NH2 group, resulting in a prolonged half-life and reduced formation of toxic metabolites [6][6].

Synthetic Methodologies and Experimental Protocols

The synthesis of carbamates must be carefully selected based on the substrate's steric hindrance, functional group tolerance, and scalability requirements.

Table 1: Comparative Analysis of Carbamate Synthesis Methods

| Method | Reagents | Typical Yield | Reaction Time | Key Characteristics / Limitations |

| Isocyanate | Isocyanate, Alcohol, Catalyst | >90% | 1-16 h | High yields; limited commercial availability of complex isocyanates [7][7]. |

| Chloroformate | Chloroformate, Amine, Base | 80-95% | 2-24 h | Fast reaction; uses toxic/corrosive phosgene derivatives [7][7]. |

| CDI | 1,1'-Carbonyldiimidazole, Amine, Alcohol | 70-95% | 1-22 h | Mild conditions, avoids phosgene; moisture-sensitive [7][7]. |

| DSC | N,N'-Disuccinimidyl carbonate, Pyridine | 85-98% | 2-12 h | Excellent for highly hindered amino acids; one-pot protocol [8][8]. |

4.1 Protocol: CDI-Mediated Synthesis of Carbamates

The use of 1,1'-Carbonyldiimidazole (CDI) is a highly reliable, phosgene-free method. The following protocol outlines a self-validating system for coupling an alcohol with an amine [7][7].

Causality & Rationale: CDI activates the alcohol to form a reactive imidazolide intermediate. Because this activation releases CO2 and imidazole, the reaction is driven forward entropically. Temperature control is critical: initial cooling prevents the highly exothermic formation of symmetrical carbonates, while later warming provides the kinetic energy required for the less nucleophilic amine to attack the hindered imidazolide.

Step-by-Step Methodology:

-

Preparation & Activation: In an oven-dried, 500-mL round-bottom flask under N2 atmosphere, suspend CDI (1.0 equiv, 71.6 mmol) in anhydrous CH2Cl2 (40 mL). Causality: Anhydrous conditions are mandatory as CDI rapidly hydrolyzes into imidazole and CO2 in the presence of moisture.

-

Temperature Control: Cool the suspension to 0°C using an ice-water bath.

-

Intermediate Formation: Dissolve the primary/secondary alcohol (1.0 equiv) in CH2Cl2 and add dropwise over 30 minutes. Self-Validation: The reaction progress is visually indicated by the evolution of CO2 gas. Once bubbling ceases, the formation of the acylimidazole intermediate is complete.

-

Amine Coupling: In a separate flask, prepare a solution of the target amine (e.g., L-alanine methyl ester hydrochloride, 1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.1 equiv) in CH2Cl2. Causality: DIPEA acts as a non-nucleophilic base to scavenge HCl, ensuring the amine remains in its highly reactive free-base form rather than an inert salt.

-

Reaction Propagation: Add the amine solution dropwise to the intermediate at 0°C. Remove the ice bath, allow the mixture to warm to 23°C, and stir for 12-20 hours.

-

Workup & Isolation: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove imidazole and unreacted amine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the purified carbamate.

Step-by-step workflow for CDI-mediated carbamate synthesis.

References

- Matošević, A., & Bosak, A. (2020).

- Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. NIH.

- King, A. M., & Aaron, C. K. (2023).

- Benchchem. (2025). A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals. Benchchem.

- Schweipert, M., et al. (2018). Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. MDPI.

- Sankar, J., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid.

- Ghosh, A. K., et al. (2015).

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of (3,4-Dimethoxyphenethyl)carbamic acid

Abstract

This technical guide provides a detailed protocol for the synthesis of (3,4-Dimethoxyphenethyl)carbamic acid, a molecule of interest in organic synthesis and as a derivative of the neurochemically significant compound 3,4-Dimethoxyphenethylamine (DMPEA). Acknowledging the inherent instability of most free carbamic acids, this document focuses on the scientifically robust method of in situ generation from the parent amine and carbon dioxide. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and methods for spectroscopic confirmation. The guide emphasizes safety, scientific integrity, and the practical application of this transient species as a reactive intermediate.

Introduction and Scientific Context

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine compound structurally related to the neurotransmitter dopamine.[1][2] Its derivatives are of significant interest in medicinal chemistry and pharmacological research. The corresponding carbamic acid, (3,4-Dimethoxyphenethyl)carbamic acid, represents a direct product of the reaction between DMPEA and carbon dioxide (CO₂).

Carbamic acids are a class of compounds characterized by the formula R₂NCOOH. A critical aspect of their chemistry is their general instability under ambient conditions.[3][4] Most carbamic acids cannot be isolated as stable solids at room temperature because they readily undergo decarboxylation, reverting to the parent amine and CO₂.[4][5] Their existence is often transient, and they are typically generated in situ to be used as reactive intermediates in the synthesis of more stable derivatives like carbamates (esters) and ureas.[6][7]

This guide, therefore, deviates from a traditional isolation protocol. Instead, it presents a comprehensive methodology for the controlled, in situ generation of (3,4-Dimethoxyphenethyl)carbamic acid in a laboratory setting. This approach aligns with established chemical principles and provides a reliable foundation for subsequent synthetic transformations or spectroscopic studies at low temperatures.

Principle of Synthesis: A Reversible Reaction

The synthesis of (3,4-Dimethoxyphenethyl)carbamic acid is based on the direct, reversible reaction of 3,4-Dimethoxyphenethylamine with carbon dioxide. This equilibrium-driven process is a fundamental reaction for primary and secondary amines.[5]

The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of CO₂. In the absence of other bases, a second molecule of the starting amine can act as a base to deprotonate the nitrogen, forming an ammonium carbamate salt. This salt exists in equilibrium with the neutral carbamic acid.

Caption: Reversible formation of carbamic acid from its parent amine and CO₂.

Materials, Reagents, and Equipment

Successful synthesis requires high-purity reagents and anhydrous conditions to prevent unwanted side reactions.

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier Example | Key Properties & Hazards |

| 3,4-Dimethoxyphenethylamine | C₁₀H₁₅NO₂ | 181.23 | 120-20-7 | Sigma-Aldrich | Clear yellowish oil.[8] Harmful if swallowed, causes skin/eye irritation.[2] |

| Carbon Dioxide (Dry) | CO₂ | 44.01 | 124-38-9 | Airgas | Gaseous. Use in a well-ventilated area. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich | Solvent. Highly flammable. Peroxide-former. |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 865-49-6 | Cambridge Isotope | NMR solvent. Suspected carcinogen.[9] Harmful if swallowed/inhaled.[10] |

Required Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas dispersion tube (fritted glass bubbler)

-

Drying tube (filled with CaCl₂ or Drierite)

-

Septa and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

NMR spectrometer and IR spectrophotometer

Detailed Experimental Protocol: In Situ Generation & Analysis

This protocol describes the generation of the target carbamic acid in a solution suitable for immediate use or low-temperature spectroscopic analysis. Direct isolation is not attempted due to the compound's inherent instability.

Caption: Experimental workflow for the in situ synthesis of the carbamic acid.

Step-by-Step Methodology:

-

System Preparation:

-

Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

-

Assemble a two-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a drying tube, and a rubber septum on the second neck.

-

Purge the entire system with a slow stream of dry argon or nitrogen for 10-15 minutes to create an inert atmosphere.

-

-

Reagent Preparation:

-

In the purged flask, dissolve 3,4-Dimethoxyphenethylamine (e.g., 1.81 g, 10.0 mmol) in anhydrous THF (e.g., 50 mL).

-

Causality: Anhydrous aprotic solvents like THF are used to prevent the reaction of CO₂ with water (forming carbonic acid) and to avoid protonation of the amine by protic solvents, which would inhibit its nucleophilicity.

-

-

Reaction at Low Temperature:

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperatures are critical. They significantly slow down the rate of decarboxylation, allowing the carbamic acid to accumulate to a detectable concentration in the equilibrium.[3][4]

-

Once the temperature has stabilized, switch the gas inlet from the inert gas source to a cylinder of dry carbon dioxide.

-

Using a gas dispersion tube, bubble dry CO₂ through the solution at a moderate rate (e.g., 1-2 bubbles per second) for 30 minutes.

-

-

Spectroscopic Confirmation (Low Temperature):

-

While maintaining the -78 °C temperature, use a pre-cooled syringe to withdraw an aliquot of the reaction mixture.

-

Quickly transfer this aliquot to a pre-cooled NMR tube containing deuterated chloroform (CDCl₃) for ¹H NMR analysis, or prepare a sample for low-temperature IR spectroscopy.

-

Trustworthiness: Confirmation must be performed at low temperatures. Allowing the sample to warm to room temperature will cause the equilibrium to shift back to the starting materials, leading to the disappearance of the product signal.[11]

-

Expected Characterization Data (Hypothetical)

As the product is not isolated, characterization relies on spectroscopic methods performed on the reaction mixture at low temperature.

-

Infrared (IR) Spectroscopy: The formation of carbamic acid can be identified by the appearance of a characteristic carbonyl (C=O) stretching band. For a dimerized carbamic acid, this peak is expected around 1690-1710 cm⁻¹.[12] The corresponding ammonium carbamate salt would show a carboxylate stretch at a lower frequency, typically around 1550 cm⁻¹.[12][13]

-

¹H NMR Spectroscopy: Comparing the spectrum to that of the starting DMPEA, one would expect to see shifts in the protons adjacent to the nitrogen atom upon formation of the carbamic acid. A new, broad peak corresponding to the acidic COOH proton may be observable, and the N-H proton signal will also be present. The appearance of multiple sets of signals could indicate a slow rotation around the C-N amide bond, a known phenomenon in related structures.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (Viton or PVA gloves are recommended for chloroform) when handling the reagents.[14]

-

Ventilation: All operations should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and CO₂.[10]

-

Chloroform Hazards: Deuterated chloroform is a suspected carcinogen and is toxic if inhaled or swallowed.[9][15] Handle with extreme care and review its Safety Data Sheet (SDS) before use.

-

Pressure: When using a cylinder of compressed CO₂, ensure the regulator is functioning correctly and do not exceed a safe flow rate.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Aresta, M., & Dibenedetto, A. (2007). The contribution of the "inorganic-side" of the "catalysis-tree" to the development of the catalysis by metal complexes: the case of the fixation of CO2 into carbonates, carbamates and ureas. Dalton Transactions, (28), 2975-2992. [Link]

-

Wikipedia contributors. (2023). Carbamic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). 3,4-Dimethoxyphenethylamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Klapars, A., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(7), 1572-1575. [Link]

-

Grokipedia. (n.d.). Carbamic acid. [Link]

-

Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. [Link]

-

Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961-967. [Link]

-

S. K. Singh. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

- Eloranta, M. M. (1990). U.S. Patent No. 4,960,939. U.S.

-

Duvernay, F., et al. (2005). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). [Link]

-

Semantic Scholar. (n.d.). Table 2 from Carbamic acid: molecular structure and IR spectra. [Link]

-

Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. PubMed. [Link]

-

Quitián-Lara, H. A., et al. (2023). Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices: A Reservoir of Interstellar Amino Acids. ACS Central Science. [Link]

-

SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

-

Grokipedia. (n.d.). 3,4-Dimethoxyphenethylamine. [Link]

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

-

Veeprho Pharmaceuticals. (n.d.). Carbamic Acid Impurities and Related Compound. [Link]

-

Scribd. (n.d.). Chloroform Safety and Handling Guidelines. [Link]

-

New Jersey Department of Health. (n.d.). Chloroform - Hazardous Substance Fact Sheet. [Link]

-

Cole-Parmer. (2004). Material Safety Data Sheet - Chloroform-d. [Link]

-

University of Washington. (n.d.). SOP for the safe use of Chloroform. [Link]

-

Gillard, J. R., & Beaulieu, P. L. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

-

PubChemLite. (n.d.). Carbamic acid, (3,4-dimethoxyphenethyl)dithio-, ethyl ester. [Link]

- Google Patents. (n.d.).

-

PubChemLite. (n.d.). Carbamic acid, (3,4-dimethoxyphenethyl)dithio-, allyl ester. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

-

European Patent Office. (2021). METHOD FOR PRODUCING CARBAMIC ACID ESTER - EP 3508473 B1. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-Dimethoxyphenethyl sulfamate. [Link]

-

U.S. Environmental Protection Agency. (2025). Carbamic acid, N-(3,4-diethoxyphenyl)-, 1-methylethyl ester - Substance Details. [Link]

-

Argade, N. P., et al. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2012(5), 221-231. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of [(Methoxymethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester (4). [Link]

Sources

- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Carbamic acid - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 14. depts.washington.edu [depts.washington.edu]

- 15. nj.gov [nj.gov]

Experimental protocol for using (3,4-Dimethoxyphenethyl)carbamic acid as a chemical intermediate

Application Note: Strategic Utilization of (3,4-Dimethoxyphenethyl)carbamic Acid Equivalents

Part 1: Executive Summary & Chemical Context

Subject: Experimental protocols for the generation, stabilization, and utilization of (3,4-Dimethoxyphenethyl)carbamic acid intermediates.

Scope:

This guide addresses a critical nomenclature and stability nuance in organic synthesis. Free (3,4-Dimethoxyphenethyl)carbamic acid (Structure 1 ) is thermodynamically unstable, undergoing spontaneous decarboxylation to regenerate the parent amine, Homoveratrylamine (3,4-dimethoxyphenethylamine), and

Therefore, this application note does not describe the isolation of the free acid, which is experimentally non-viable. Instead, it details the in situ generation of the carbamic acid species and its immediate conversion into three stable, high-value chemical equivalents used in drug development:

-

Carbamate Esters (Urethanes): Stable

-protected intermediates for isoquinoline alkaloid synthesis. -

Isocyanates: Dehydrated equivalents for urea/thiourea library generation.

-

Carbamate Salts: Reversible

adducts for amine purification.

Target Molecule Profile:

-

IUPAC Name:

-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid[1] -

Parent Amine: Homoveratrylamine (CAS: 120-20-7)

-

Key Application: Precursor for Isoquinoline alkaloids (e.g., Papaverine, Verapamil analogs) and peptidomimetics.

Part 2: Mechanistic Pathways & Visualization

The following diagram illustrates the divergence of the carbamic acid intermediate into stable synthetic pathways.